Cefobis

Description

BenchChem offers high-quality Cefobis suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cefobis including the price, delivery time, and more detailed information at info@benchchem.com.

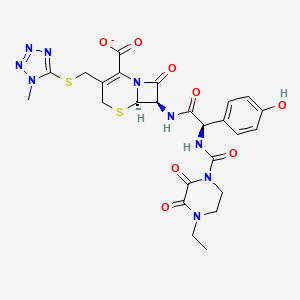

Structure

3D Structure

Properties

Molecular Formula |

C25H26N9O8S2- |

|---|---|

Molecular Weight |

644.7 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/p-1/t15-,16-,22-/m1/s1 |

InChI Key |

GCFBRXLSHGKWDP-XCGNWRKASA-M |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-] |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefoperazone on Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism by which cefoperazone (B1668861), a third-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effects on gram-negative bacteria. The content covers the drug's primary molecular target, its impact on the bacterial cell wall, and the mechanisms by which bacteria develop resistance. Quantitative data on its efficacy are presented, alongside detailed experimental protocols for key assays and visual representations of the underlying pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefoperazone's primary mechanism of action is the disruption of bacterial cell wall synthesis.[1][2] Like other β-lactam antibiotics, its molecular structure mimics the D-Ala-D-Ala moiety of the pentapeptide side chains of peptidoglycan precursors. This structural similarity allows cefoperazone to act as a suicide inhibitor of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1]

The peptidoglycan layer is a critical structural component of the bacterial cell wall, providing mechanical strength and protecting the bacterium from osmotic lysis. In gram-negative bacteria, this layer is located in the periplasmic space between the inner and outer membranes.

Cefoperazone's action unfolds in a series of steps:

-

Penetration of the Outer Membrane: Gram-negative bacteria possess a protective outer membrane that acts as a barrier to many antibiotics. Cefoperazone is capable of traversing this membrane, a crucial step for reaching its target in the periplasm.

-

Binding to Penicillin-Binding Proteins (PBPs): Once in the periplasm, cefoperazone covalently binds to the active site of PBPs.[1] This binding is irreversible and inactivates the enzyme.

-

Inhibition of Transpeptidation: The primary enzymatic activity of many high-molecular-weight PBPs is transpeptidation, the cross-linking of adjacent peptidoglycan chains. By inhibiting this process, cefoperazone prevents the formation of a stable and rigid cell wall.

-

Cell Wall Degradation and Lysis: The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolysins (enzymes that degrade the cell wall), leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the cell. This results in cell lysis and bacterial death.

Signaling Pathway of Cefoperazone Action

The following diagram illustrates the key events in cefoperazone's mechanism of action.

Quantitative Data on Cefoperazone Activity

The efficacy of cefoperazone against various gram-negative bacteria can be quantified through its binding affinity to PBPs and its minimum inhibitory concentration (MIC).

Penicillin-Binding Protein (PBP) Affinity

Table 1: Relative Binding Affinities of Cefoperazone for PBPs in E. coli and P. aeruginosa

| Organism | PBP with Highest Affinity | Other PBPs with High Affinity | PBPs with Low Affinity | Reference |

| Escherichia coli | PBP-3 | PBP-1a, PBP-1b, PBP-2 | PBP-4, PBP-5, PBP-6 | [1][2] |

| Pseudomonas aeruginosa | PBP-3 | PBP-1a, PBP-1b, PBP-2 | - | [1] |

Note: The data presented is qualitative, indicating the order of binding preference.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC ranges for cefoperazone and the combination of cefoperazone/sulbactam against various gram-negative clinical isolates. Sulbactam is a β-lactamase inhibitor that can protect cefoperazone from degradation by bacterial β-lactamases, thereby restoring its activity against resistant strains.

Table 2: MIC Values of Cefoperazone and Cefoperazone/Sulbactam against Gram-Negative Bacteria

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | Cefoperazone/Sulbactam | 0.5 | 16 | [3] |

| Klebsiella pneumoniae | Cefoperazone/Sulbactam | 8 | 32 | [3] |

| Pseudomonas aeruginosa | Cefoperazone | >128 | >128 | [4] |

| Pseudomonas aeruginosa | Cefoperazone/Sulbactam (2:1) | 32 | 128 | [4] |

| Acinetobacter baumannii (Carbapenem-resistant) | Cefoperazone | >128 | >128 | [4] |

| Acinetobacter baumannii (Carbapenem-resistant) | Cefoperazone/Sulbactam (2:1) | 32 | 64 | [4] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of cefoperazone.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of cefoperazone for specific PBPs by measuring its ability to compete with a radiolabeled penicillin for binding.

Materials:

-

Bacterial strain of interest (e.g., E. coli, P. aeruginosa)

-

Appropriate growth medium (e.g., Luria-Bertani broth)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Cefoperazone solutions of varying concentrations

-

Radiolabeled penicillin (e.g., [³H]benzylpenicillin)

-

Scintillation fluid

-

SDS-PAGE reagents and equipment

-

Fluorography reagents

-

Ultracentrifuge

-

Sonicator or French press

Protocol:

-

Preparation of Bacterial Membranes:

-

Grow a culture of the test bacterium to mid-log phase.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet with cold lysis buffer.

-

Resuspend the cells in lysis buffer and lyse them by sonication or using a French press.

-

Centrifuge the lysate at a low speed to remove unlysed cells.

-

Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Wash the membrane pellet with lysis buffer and resuspend in a minimal volume of the same buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding:

-

In a series of microcentrifuge tubes, incubate a standardized amount of the membrane preparation with serial dilutions of cefoperazone for 30 minutes at 30°C.

-

Add a fixed, saturating concentration of radiolabeled penicillin to each tube and incubate for an additional 10 minutes at 30°C.

-

Terminate the binding reaction by adding a large excess of unlabeled penicillin G.

-

-

Detection and Quantification:

-

Separate the membrane proteins by SDS-PAGE.

-

Treat the gel with a fluorographic enhancer.

-

Dry the gel and expose it to X-ray film at -80°C.

-

Develop the film and quantify the band intensities corresponding to each PBP using densitometry.

-

Plot the percentage of radiolabeled penicillin binding against the logarithm of the cefoperazone concentration to determine the IC50 value for each PBP.

-

Broth Microdilution MIC Assay (CLSI Guidelines)

This method determines the minimum inhibitory concentration (MIC) of cefoperazone against a bacterial isolate.

Materials:

-

Bacterial isolate to be tested

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Cefoperazone stock solution

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Protocol:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Cefoperazone Dilutions:

-

Prepare serial two-fold dilutions of cefoperazone in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the cefoperazone dilutions and a growth control well (broth only) with 100 µL of the prepared bacterial inoculum.

-

Include a sterility control well containing only uninoculated broth.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of cefoperazone at which there is no visible growth.

-

Time-Kill Assay

This assay evaluates the bactericidal activity of cefoperazone over time.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Cefoperazone solutions at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile culture tubes or flasks

-

Sterile saline for dilutions

-

Agar (B569324) plates for colony counting

-

Incubator with shaking capabilities

Protocol:

-

Inoculum Preparation:

-

Prepare an overnight culture of the test bacterium in CAMHB.

-

Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Exposure to Cefoperazone:

-

Prepare culture tubes or flasks containing CAMHB with the desired concentrations of cefoperazone and a growth control tube without the antibiotic.

-

Inoculate each tube with the prepared bacterial suspension.

-

-

Sampling and Viable Cell Counting:

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial ten-fold dilutions of each aliquot in sterile saline.

-

Plate a known volume of the appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Plot the log10 CFU/mL versus time for each cefoperazone concentration and the growth control. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal.

-

Experimental and Logical Workflows

Experimental Workflow for Characterizing Cefoperazone's Mechanism of Action

The following diagram outlines a typical experimental workflow for the in-depth characterization of cefoperazone's mechanism of action.

Mechanisms of Resistance

The clinical efficacy of cefoperazone can be compromised by the development of bacterial resistance. The primary mechanisms of resistance in gram-negative bacteria include:

-

β-Lactamase Production: This is the most common mechanism of resistance. Bacteria acquire genes encoding β-lactamase enzymes, which hydrolyze the β-lactam ring of cefoperazone, rendering it inactive. The co-administration of a β-lactamase inhibitor, such as sulbactam, can overcome this resistance.

-

Alterations in Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can lead to a decreased binding affinity of cefoperazone for its target, reducing its inhibitory effect.

-

Reduced Outer Membrane Permeability: Changes in the porin channels of the outer membrane can restrict the entry of cefoperazone into the periplasmic space.

-

Efflux Pumps: Some gram-negative bacteria possess efflux pumps that can actively transport cefoperazone out of the cell before it can reach its PBP targets.

This guide provides a comprehensive overview of the mechanism of action of cefoperazone against gram-negative bacteria, supported by quantitative data and detailed experimental protocols. A thorough understanding of these principles is essential for the effective use of this antibiotic and for the development of new strategies to combat bacterial resistance.

References

- 1. Affinity of cefoperazone for penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of cefoperazone-sulbactam tested against Gram-Negative organisms from Europe, Asia-Pacific, and Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Cefoperazone: A Technical Guide to its Antibacterial Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefoperazone is a third-generation cephalosporin (B10832234) antibiotic renowned for its broad spectrum of activity against a variety of bacterial pathogens. This technical guide provides an in-depth analysis of Cefoperazone's antibacterial profile, efficacy, and the experimental methodologies used for its evaluation. The document delves into its activity against Gram-positive, Gram-negative, and anaerobic bacteria, supported by quantitative data. Furthermore, it outlines the fundamental mechanisms of action and resistance, crucial for understanding its clinical application and for the development of future antimicrobial strategies. Detailed experimental protocols for assessing antibacterial efficacy are also provided, alongside visual representations of key pathways and workflows to facilitate comprehension.

Introduction

Cefoperazone, a semi-synthetic beta-lactam antibiotic, distinguishes itself within the cephalosporin class through its potent activity, particularly against challenging Gram-negative organisms like Pseudomonas aeruginosa.[1] Its clinical utility is often enhanced by its combination with sulbactam, a β-lactamase inhibitor, which protects Cefoperazone from degradation by bacterial enzymes, thereby extending its antibacterial spectrum.[2][3] This guide serves as a comprehensive resource for professionals in the field of microbiology and drug development, offering a detailed examination of Cefoperazone's antibacterial properties.

Mechanism of Action

Cefoperazone exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[4][5] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan.[4][6] This disruption of cell wall integrity leads to cell lysis and bacterial death.[4]

dot

References

- 1. Cefoperazone: A review of its in vitro antimicrobial activity, pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Cefoperazone | C25H27N9O8S2 | CID 44187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Cefoperazone and Cefoperazone/Sulbactam | Johns Hopkins ABX Guide [hopkinsguides.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefoperazone

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Cefoperazone (B1668861), a third-generation cephalosporin (B10832234) antibiotic. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams.

Pharmacokinetics

Cefoperazone is administered parenterally, via intravenous or intramuscular injection, as it is not well absorbed from the gastrointestinal tract.[1][2] Its pharmacokinetic profile is characterized by its distribution, metabolism, and excretion pathways.

Absorption and Distribution

Following intravenous administration of a 2-gram dose, peak serum concentrations of Cefoperazone range from 202 to 375 µg/mL.[1][2][3] After a 2-gram intramuscular injection, the mean peak serum level is 111 µg/mL, achieved at 1.5 hours.[1][2] Twelve hours after dosing, mean serum levels are still maintained at 2 to 4 µg/mL.[1][2]

Cefoperazone is approximately 90% bound to serum proteins.[1][2] The apparent volume of distribution is between 10 to 13 liters, indicating its distribution into various body tissues and fluids.[1][2]

Metabolism and Excretion

The elimination half-life of Cefoperazone ranges from 1.6 to 2.4 hours in individuals with normal renal and hepatic function.[1][2] Serum clearance is between 75 and 96 mL/min.[1][2]

A key feature of Cefoperazone's pharmacokinetics is its primary elimination through biliary excretion, leading to high concentrations in the bile—many times higher than serum levels.[1][2] Peak bile concentrations can range from 675 to 6000 µg/mL.[1][2]

Urinary excretion is a secondary route of elimination, with 15% to 36% of the dose recovered in the urine.[1][2] Renal clearance ranges from 14 to 25 mL/min.[1][2] Despite the lower percentage of renal excretion, urine levels of Cefoperazone can exceed 32 µg/mL for at least 12 hours.[1][2]

Pharmacokinetics in Special Populations

Hepatic Impairment: Severe hepatic dysfunction can lead to a two- to four-fold increase in the half-life of Cefoperazone.[1][2] In cases of complete biliary obstruction, over 90% of the dose can be recovered in the urine.[1][2]

Renal Impairment: The serum kinetics of Cefoperazone are not significantly altered in patients with renal impairment.[1][2] Therefore, dosage adjustments are generally not required for renal dysfunction alone.[4]

Concomitant Hepatic and Renal Dysfunction: Dosage modification is recommended in patients with both severe biliary obstruction and renal dysfunction.[1][2]

Critically Ill Patients: In critically ill patients, the volume of distribution at a steady state for both Cefoperazone and Sulbactam (B1307) is significantly increased compared to healthy volunteers. Total clearance for both drugs is significantly lower in this population.

Pharmacodynamics

Mechanism of Action

Cefoperazone is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[5][6] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for cell wall synthesis.[7][8] This leads to the arrest of cell wall assembly, resulting in cell lysis and death.[5][6] Cefoperazone shows a high affinity for PBP-3 and PBP-1a, -1b, and -2 in Escherichia coli and Pseudomonas aeruginosa.[7]

Role of Sulbactam

Sulbactam is a beta-lactamase inhibitor that has weak intrinsic antibacterial activity. Its primary role is to protect Cefoperazone from degradation by beta-lactamase enzymes produced by many resistant bacteria. By irreversibly binding to and inactivating these enzymes, Sulbactam broadens the antibacterial spectrum of Cefoperazone to include beta-lactamase-producing strains.

Antimicrobial Spectrum and MIC Values

Cefoperazone is active against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[8] The combination with Sulbactam enhances its activity against many resistant strains.

Data Presentation

Table 1: Pharmacokinetic Parameters of Cefoperazone in Adults with Normal Function

| Parameter | Route | Dose | Value | Reference(s) |

| Peak Serum Concentration (Cmax) | IV | 2 g | 202 - 375 µg/mL | [1],[2],[3] |

| IM | 2 g | 111 µg/mL | [1],[2],[3] | |

| Time to Peak Concentration (Tmax) | IM | 2 g | 1.5 hours | [1],[2] |

| Half-life (t½) | IV/IM | 2 g | 1.6 - 2.4 hours | [1],[2] |

| Protein Binding | - | - | ~90% | [1],[2] |

| Volume of Distribution (Vd) | - | - | 10 - 13 L | [1],[2] |

| Total Serum Clearance | - | - | 75 - 96 mL/min | [1],[2] |

| Renal Clearance | - | - | 14 - 25 mL/min | [1],[2] |

| Urinary Excretion (% of dose) | - | - | 15 - 36% | [1],[2] |

| Peak Bile Concentration | IV | 2 g | 675 - 6000 µg/mL | [1],[2] |

Table 2: Pharmacokinetic Parameters of Cefoperazone in Special Populations

| Population | Parameter | Value | Reference(s) |

| Severe Hepatic Dysfunction | Half-life (t½) | 2- to 4-fold increase | [1],[2] |

| Complete Biliary Obstruction | Urinary Excretion | >90% of dose | [1],[2] |

| Renal Impairment | Serum Kinetics | Not significantly altered | [1],[2],[4] |

| Cirrhosis | Peak Serum Concentration (Cmax) | 141 µg/mL (vs. 239 µg/mL in normal) | |

| Half-life (t½) | 4.5 h (vs. 1.5 h in normal) | ||

| Renal Excretion | 50% (vs. 21% in normal) | ||

| Volume of Distribution (Vd) | 15.9 L/1.73 m² (vs. 6.3 L/1.73 m² in normal) |

Table 3: Minimum Inhibitory Concentrations (MIC) of Cefoperazone and Cefoperazone/Sulbactam

| Organism | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | Cefoperazone | - | - | |

| Cefoperazone/Sulbactam | - | - | ||

| Klebsiella pneumoniae | Cefoperazone/Sulbactam (1:1) | - | - | |

| Cefoperazone/Sulbactam (2:1) | - | - | ||

| Cefoperazone/Sulbactam (3:1) | - | - | ||

| Pseudomonas aeruginosa | Cefoperazone | ≥64 | ≥64 | |

| Cefoperazone/Sulbactam (2:1) | - | - | ||

| Staphylococcus aureus | Cefoperazone | Comparable to other newer cephems | - | [8] |

Experimental Protocols

Determination of Cefoperazone Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for quantifying Cefoperazone in biological matrices. Specific parameters may need optimization based on the matrix and instrumentation.

a. Sample Preparation (Serum/Plasma):

-

To 1.0 mL of serum or plasma, add 2.0 mL of acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

b. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 7.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Quantification: Based on a standard curve prepared with known concentrations of Cefoperazone.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Antimicrobial Solutions:

-

Prepare a stock solution of Cefoperazone (and Cefoperazone/Sulbactam) in a suitable solvent (e.g., water or DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

b. Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Mandatory Visualization

Caption: Mechanism of Cefoperazone and Sulbactam action.

Caption: Workflow for a Cefoperazone pharmacokinetic study.

References

- 1. Pharmacokinetics of cefoperazone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of cefoperazone in patients with normal and impaired hepatic and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefoperazone: a review of its antimicrobial spectrum, beta-lactamase stability, enzyme inhibition, and other in vitro characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Multiple-dose pharmacokinetics and toleration of intravenously administered cefoperazone and sulbactam when given as single agents or in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cefoperazone pharmacokinetics in normal subjects and patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Model-Informed Drug Development of New Cefoperazone Sodium and Sulbactam Sodium Combination (3:1): Pharmacokinetic/Pharmacodynamic Analysis and Antibacterial Efficacy Against Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

Cefoperazone: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone is a third-generation cephalosporin (B10832234) antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens, including Pseudomonas aeruginosa.[1] As a beta-lactam antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[2] This technical guide provides an in-depth overview of the molecular structure and key chemical properties of Cefoperazone, offering valuable data and standardized experimental methodologies for research and development professionals in the pharmaceutical sciences.

Molecular Structure

Cefoperazone possesses a complex molecular architecture that is fundamental to its antibacterial efficacy and pharmacokinetic profile. The core of the molecule is the 7-aminocephalosporanic acid nucleus, which is characteristic of cephalosporin antibiotics.

The IUPAC name for Cefoperazone is (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2]

Key functional groups that contribute to its activity and properties include:

-

Beta-Lactam Ring: This strained four-membered ring is the pharmacophore responsible for inhibiting bacterial transpeptidases.

-

Dihydrothiazine Ring: Fused to the beta-lactam ring, it is a defining feature of cephalosporins.

-

Acyl Side Chain at C-7: The complex side chain, including a piperacine-dione and a p-hydroxyphenyl group, influences the antibacterial spectrum and susceptibility to beta-lactamases.

-

N-methylthiotetrazole (NMTT) Side Chain at C-3: This moiety is associated with the drug's pharmacokinetic properties and can be linked to certain adverse effects, such as hypoprothrombinemia.[3]

Chemical Properties

A comprehensive understanding of the physicochemical properties of Cefoperazone is crucial for its formulation, delivery, and therapeutic efficacy. The following table summarizes its key chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C25H27N9O8S2 | [2] |

| Molecular Weight | 645.67 g/mol | [2] |

| CAS Number | 62893-19-0 | [2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 169-171 °C | [5] |

| Solubility | Cefoperazone sodium is freely soluble in water and methanol; slightly soluble in ethanol; and insoluble in acetone (B3395972) and ether.[6] | [6] |

| pKa | 2.6 (uncertain) | [7] |

| InChI Key | GCFBRXLSHGKWDP-XCGNWRKASA-N | [2] |

| SMILES | CCN1CCN(C(=O)C1=O)C(=O)N--INVALID-LINK--C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | [2] |

Experimental Protocols for Determining Chemical Properties

Accurate and reproducible determination of the chemical properties of active pharmaceutical ingredients (APIs) is essential for quality control and regulatory compliance. The following sections outline the standardized methodologies for assessing the key properties of Cefoperazone.

Melting Point Determination

The melting range of a solid is a critical indicator of its purity. The standard method for determining the melting point of a pharmaceutical solid like Cefoperazone is outlined in the United States Pharmacopeia (USP) General Chapter <741>.[1][8]

Methodology:

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a temperature probe, and a means to observe the sample is used.[1]

-

Sample Preparation: A small amount of the dry, finely powdered Cefoperazone is packed into a capillary tube to a height of 2.5-3.5 mm.[9]

-

Procedure (Class Ia): The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1 ± 0.5 °C per minute, starting from a temperature about 5 °C below the expected melting point.[9]

-

Observation: The temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it is completely molten (clear point) are recorded as the melting range.[9]

Solubility Determination

Solubility is a fundamental property that influences the bioavailability and formulation of a drug. The equilibrium solubility of Cefoperazone can be determined using the saturation shake-flask method, as detailed in USP General Chapter <1236>.[7][10]

Methodology:

-

Preparation: An excess amount of Cefoperazone is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed flask.[11]

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached. This can be determined by analyzing samples at different time points until the concentration remains constant.[11]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[12]

-

Quantification: The concentration of Cefoperazone in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a drug at different physiological pH values. Potentiometric titration is a common and accurate method for pKa determination.[2][14]

Methodology:

-

Apparatus: A calibrated pH meter with a suitable electrode and a precise burette are required.[2]

-

Sample Preparation: A solution of Cefoperazone of a known concentration is prepared in a suitable solvent, often a co-solvent system for sparingly soluble compounds. The ionic strength is typically kept constant with an electrolyte like KCl.[2]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is recorded after each addition of the titrant.[15]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the ionizable group is in its ionized form.[15]

Stability Studies

Stability testing is essential to ensure the quality, safety, and efficacy of a drug substance over time. Stability-indicating methods, typically using HPLC, are developed through forced degradation studies.[16][17]

Methodology:

-

Forced Degradation: Cefoperazone is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to induce degradation.[17] The extent of degradation is typically targeted to be between 5-20%.[17]

-

HPLC Method Development: A reverse-phase HPLC method is developed to separate the intact Cefoperazone from its degradation products. This involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength.[18][19]

-

Method Validation: The developed HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[5]

-

Stability Testing: The validated stability-indicating method is then used to assess the stability of Cefoperazone under various storage conditions (e.g., long-term, intermediate, and accelerated) as per ICH guidelines.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and key chemical properties of Cefoperazone. The presented data, summarized in a clear tabular format, and the outlined standardized experimental methodologies offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is paramount for the continued development, formulation, and effective clinical use of this important third-generation cephalosporin antibiotic.

References

- 1. uspbpep.com [uspbpep.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. â©741⪠Melting Range or Temperature [doi.usp.org]

- 9. thinksrs.com [thinksrs.com]

- 10. biorelevant.com [biorelevant.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. ptfarm.pl [ptfarm.pl]

- 19. scielo.br [scielo.br]

Cefoperazone: A Technical Guide for Researchers on the Sodium Salt versus Free Acid Form

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of cefoperazone (B1668861) sodium and its free acid form, tailored for researchers and professionals in drug development. This document outlines the core chemical and physical differences, stability profiles, and biological activities of both forms, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and application in a research setting.

Introduction to Cefoperazone and its Forms

Cefoperazone is a third-generation semi-synthetic cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] It functions by inhibiting bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs), leading to cell lysis.[3][4] In research and clinical applications, cefoperazone is primarily available in two forms: the crystalline sodium salt and the free acid. The sodium salt is the form predominantly used in pharmaceutical formulations for administration due to its higher aqueous solubility.[5][6] The free acid, on the other hand, often serves as a crucial intermediate in the synthesis and purification of the sodium salt.[7][8] Understanding the distinct characteristics of each form is paramount for their effective use in experimental design and drug development.

Physicochemical Properties: A Comparative Analysis

The primary distinction between cefoperazone sodium and its free acid form lies in their physicochemical properties, which significantly influence their handling, formulation, and biological behavior.

Table 1: Comparison of Physicochemical Properties

| Property | Cefoperazone Sodium | Cefoperazone Free Acid |

| Molecular Formula | C₂₅H₂₆N₉NaO₈S₂ | C₂₅H₂₇N₉O₈S₂ |

| Molecular Weight | 667.65 g/mol [3][9] | 645.67 g/mol [10][11] |

| Appearance | White to slightly yellow, hygroscopic powder[6] | White to off-white crystalline powder[12] |

| Solubility | Freely soluble in water (50 mg/mL); soluble in methanol; slightly soluble in ethanol.[5][6] | Slightly soluble in DMSO and methanol.[12] |

| pKa | Not directly applicable (salt form) | 2.6 (uncertain)[12] |

| Melting Point | Decomposes | 169-171 °C[12] |

| pH (in aqueous solution) | 4.5 - 6.5 (for a 25% solution in water)[5][6] | Acidic |

Stability Profiles

The stability of cefoperazone is a critical factor in its storage, formulation, and in vitro experimental use. The sodium salt, being hygroscopic, requires storage in airtight containers protected from moisture.[6]

Solutions of cefoperazone sodium exhibit varying stability depending on the solvent and temperature. For instance, in 5% dextrose and 0.9% sodium chloride injections, cefoperazone sodium solutions are stable for up to 8 days at 25°C and for at least 80 days at 5°C.[13] However, when combined with sulbactam (B1307) sodium in a 5% Glucose and Sodium Chloride Injection, the content of cefoperazone sodium can decrease by 10% within 6 hours.[14]

Cefoperazone free acid is noted to be unstable, with loss of activity reported even during storage at -20°C.[12] This inherent instability of the free acid form further necessitates its conversion to the more stable sodium salt for most applications.

Biological Activity and Pharmacokinetics

While both the free acid and the sodium salt contain the same active moiety, their differing physicochemical properties can influence their biological evaluation and in vivo performance. It is important to note that the vast majority of published literature on the antibacterial activity and pharmacokinetics of cefoperazone pertains to the administration of its sodium salt.

Antibacterial Activity

Cefoperazone exhibits a broad spectrum of antibacterial activity.[1] The antimicrobial efficacy is attributed to the cefoperazone molecule itself, which is the active form. Therefore, in in vitro susceptibility testing where the compound is fully solubilized, the antibacterial activity of the free acid and the sodium salt, when compared on a molar basis, is expected to be equivalent.

Table 2: Representative Minimum Inhibitory Concentrations (MICs) for Cefoperazone

| Organism | MIC Range (µg/mL) |

| Haemophilus influenzae | 0.12 - 0.25 |

| Staphylococcus aureus | 0.125 - 32 |

| Streptococcus pneumoniae | ≤ 0.007 - 1 |

Note: This data is for the active cefoperazone moiety and is applicable to both forms in solubilized in vitro assays.[2]

Pharmacokinetics

Pharmacokinetic studies are almost exclusively conducted using cefoperazone sodium due to its suitability for parenteral administration. After intravenous administration, cefoperazone is approximately 90% bound to serum proteins.[15] It has a half-life of 1.6 to 2.4 hours in subjects with normal renal and hepatic function.[15] A unique characteristic of cefoperazone is its primary elimination through biliary excretion, with only 15-36% of the dose recovered in the urine.[15]

Due to its poor solubility, the free acid form is not administered directly. If it were to be administered orally, its low solubility would likely result in poor and variable absorption, leading to suboptimal bioavailability. The conversion to the sodium salt is a critical step to ensure adequate bioavailability for systemic infections.

Table 3: Pharmacokinetic Parameters of Cefoperazone (Administered as Sodium Salt)

| Parameter | Value |

| Protein Binding | ~90%[15] |

| Half-life | 1.6 - 2.4 hours[15] |

| Volume of Distribution | 10 - 13 L[15] |

| Primary Route of Elimination | Biliary Excretion[15] |

| Urinary Excretion | 15 - 36%[15] |

Experimental Protocols

Preparation of Cefoperazone Sodium from Cefoperazone Free Acid

This protocol describes a general method for the preparation of cefoperazone sodium from its free acid form, a common procedure in drug substance manufacturing.

Materials:

-

Cefoperazone free acid

-

Water for Injection

-

Sodium Bicarbonate (or other suitable sodium source like sodium carbonate)[8]

-

0.22 µm filter

Procedure:

-

Suspend cefoperazone free acid in a suitable solvent, such as acetone or a mixture of acetone and water.[7]

-

While stirring, add a stoichiometric amount of a sodium-containing base, such as an aqueous solution of sodium bicarbonate, to the suspension.[8]

-

Continue stirring until the cefoperazone free acid is completely dissolved, indicating the formation of the sodium salt.

-

The pH of the resulting solution can be adjusted to a range of 6.0-6.5.[8]

-

Filter the solution through a 0.22 µm filter to remove any particulates.

-

The cefoperazone sodium can then be isolated, for example, by freeze-drying the aqueous solution.[8]

High-Performance Liquid Chromatography (HPLC) for Cefoperazone Analysis

This method is suitable for the quantitative analysis of cefoperazone in various samples.

Chromatographic Conditions:

-

Column: RP C18 ODS column (e.g., 150 mm × 4.6 mm, 5 µm)[16]

-

Mobile Phase: A mixture of potassium dihydrogen phosphate (B84403) solution and acetonitrile (B52724) (e.g., 80:20 v/v)[16]

-

Flow Rate: 1.0 mL/min[16]

-

Detection: UV at 230 nm[16]

-

Injection Volume: 20 µL[16]

Standard Solution Preparation:

-

Accurately weigh a suitable amount of cefoperazone sodium working standard.

-

Dissolve in water for injection (WFI) to obtain a stock solution.

-

Further dilute the stock solution with WFI to achieve a final concentration of approximately 0.1 mg/mL.[16]

Sample Preparation:

-

For pharmaceutical preparations, reconstitute the vial with the appropriate solvent as per the product's instructions.

-

Dilute the reconstituted solution with WFI to a theoretical concentration of 0.1 mg/mL of cefoperazone.[16]

-

Inject the prepared sample into the HPLC system.

Visualizations

Relationship between Cefoperazone Free Acid and Sodium Salt

Caption: Conversion of cefoperazone free acid to its sodium salt for formulation.

Experimental Workflow for Stability Testing

Caption: A typical workflow for comparing the stability of cefoperazone forms.

Conclusion

In the context of research and drug development, cefoperazone sodium is the preferred form for in vivo studies and the development of parenteral formulations due to its significantly higher aqueous solubility and greater stability compared to the free acid. The free acid form of cefoperazone is primarily utilized as a precursor in the synthesis of the sodium salt. For in vitro microbiological assays where the compound can be fully solubilized, both forms are expected to exhibit comparable activity when assessed on a molar basis. The choice between cefoperazone sodium and its free acid form is therefore highly dependent on the specific application, with the sodium salt being the form of practical utility in nearly all biological and pharmaceutical contexts. Researchers should be mindful of these differences to ensure the appropriate selection and handling of cefoperazone for their studies.

References

- 1. Cefoperazone pharmacokinetics in normal subjects and patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. researchgate.net [researchgate.net]

- 4. uspbpep.com [uspbpep.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scilit.com [scilit.com]

- 7. Stability of Cefoperazone Sodium and Sulbactam Sodium for Injection in four Infusion solutions [journal.dmu.edu.cn]

- 8. Preparation of cefoperazone and sulbactam sodium mixed powder - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Cefoperazone Sodium | C25H26N9NaO8S2 | CID 23663974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cefoperazone free acid | 62893-19-0 | AC64974 | Biosynth [biosynth.com]

- 12. Cefoperazone CAS#: 62893-19-0 [m.chemicalbook.com]

- 13. Antimicrobial activity and other in vitro properties of cefoperazone A, the principal metabolite of cefoperazone sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pharmacokinetics of cefoperazone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of Cefoperazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, mechanism of action, antibacterial spectrum, and clinical development of Cefoperazone (B1668861), a third-generation cephalosporin (B10832234) antibiotic. It includes detailed experimental protocols and quantitative data to support research and development activities.

Discovery and Rationale

Cefoperazone emerged in the late 1970s from research programs aimed at developing broad-spectrum cephalosporins with enhanced activity against challenging Gram-negative pathogens, particularly Pseudomonas aeruginosa. Developed by Toyama Chemical Co., Ltd. in Japan, its synthesis represented a significant advancement in the field.[1] The chemical structure of Cefoperazone is distinguished by two key side chains that confer its unique antibacterial properties and pharmacokinetic profile.

The development of Cefoperazone was driven by the clinical need for antibiotics that could overcome the resistance mechanisms of Gram-negative bacteria, which were becoming increasingly prevalent. Its introduction provided a valuable therapeutic option for serious infections.[2]

Caption: High-level workflow of Cefoperazone's development pipeline.

Mechanism of Action

Like other β-lactam antibiotics, Cefoperazone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This process involves several key steps:

-

Penetration: Cefoperazone penetrates the outer membrane of Gram-negative bacteria to reach its target site.[4]

-

PBP Binding: It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner bacterial cell membrane.[4][5] Cefoperazone shows a particularly high affinity for PBP-3 in E. coli and P. aeruginosa.[6]

-

Inhibition of Transpeptidation: The inactivation of PBPs prevents the final transpeptidation step (cross-linking) of peptidoglycan synthesis.[4][7]

-

Cell Lysis: The disruption of cell wall integrity leads to a weakened structure that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[3][4]

Caption: Cefoperazone's mechanism of action via PBP inhibition.

In Vitro Antibacterial Activity

Cefoperazone demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[8] Its effectiveness is often enhanced by the addition of sulbactam (B1307), a β-lactamase inhibitor, which protects Cefoperazone from degradation by bacterial enzymes.[7][9]

Table 1: Comparative In Vitro Activity (MIC) of Cefoperazone and Cefoperazone/Sulbactam MIC values are presented as MIC₅₀ / MIC₉₀ in µg/mL. Data is compiled from multiple sources for illustrative purposes.

| Organism | Cefoperazone | Cefoperazone/Sulbactam (2:1 or 1:1 ratio) |

| Escherichia coli (ESBL-) | 0.5 / 4 | 0.5 / 2 |

| Escherichia coli (ESBL+) | 64 / >256 | 8 / 32 |

| Klebsiella pneumoniae (ESBL+) | 128 / >256 | 8 / 32 |

| Pseudomonas aeruginosa | 8 / 32 | 8 / 32 |

| Acinetobacter baumannii | 32 / 128 | 4 / 16 |

| Staphylococcus aureus (MSSA) | 2 / 4 | 2 / 4 |

| Bacteroides fragilis group | 16 / 64 | 8 / 32 |

Note: ESBL denotes extended-spectrum β-lactamase producing strains. Susceptibility can vary significantly by region and strain.[2][10][11]

Pharmacokinetics and Pharmacodynamics

Cefoperazone is administered parenterally (intravenously or intramuscularly) as it is not absorbed orally.[8] Its pharmacokinetic profile is characterized by high protein binding and a primary route of elimination through biliary excretion.[12]

Table 2: Key Pharmacokinetic Parameters of Cefoperazone

| Parameter | Value | Reference |

| Administration | IV / IM | [8] |

| Half-life (t½) | 1.6 - 2.4 hours | [12] |

| Protein Binding | ~90% | [12][13] |

| Volume of Distribution (Vd) | 10 - 13 L | [12] |

| Primary Elimination Route | Biliary Excretion | [12] |

| Urinary Excretion (% of dose) | 15 - 36% | [12] |

| Serum Clearance | 75 - 96 ml/min | [12] |

Due to its primary biliary excretion, dosage adjustments are generally not required in patients with renal impairment unless there is concurrent severe hepatic dysfunction.[12]

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of Cefoperazone, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15]

1. Preparation of Materials:

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Antibiotic: Prepare a stock solution of Cefoperazone (and Sulbactam if applicable) in a suitable solvent. Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

2. Procedure:

-

Dispense 100 µL of the standardized bacterial inoculum into each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[14]

Caption: Experimental workflow for MIC determination by broth microdilution.

Protocol: Cefoperazone Quantification in Plasma by RP-HPLC

This protocol provides a general framework for the quantification of Cefoperazone in plasma samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add an internal standard (e.g., another cephalosporin like cefuroxime).[16]

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.8) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common ratio is 3:1 (buffer:methanol).[17][18]

-

Flow Rate: 1.0 mL/min.[17]

-

Detection: UV detector at a wavelength of 254 nm.[17]

-

Injection Volume: 20-100 µL.

3. Quantification:

-

Generate a standard curve by running known concentrations of Cefoperazone.

-

Quantify the Cefoperazone concentration in the plasma samples by comparing the peak area ratio (Cefoperazone/Internal Standard) to the standard curve.

Clinical Development and Combination with Sulbactam

Clinical trials demonstrated the efficacy of Cefoperazone in treating a variety of serious infections, including those of the respiratory tract, urinary tract, skin, and intra-abdominal infections.[19][20][21] A pivotal step in its development was the combination with sulbactam.

Sulbactam is a β-lactamase inhibitor that irreversibly binds to and inactivates many of the enzymes that would otherwise degrade Cefoperazone.[7][9] This synergistic combination restores and expands the activity of Cefoperazone against many resistant bacterial strains, particularly those producing TEM-1, TEM-2, and other plasmid-mediated β-lactamases.[7][11] The Cefoperazone/Sulbactam combination is now a cornerstone for treating infections caused by multidrug-resistant organisms.[10][22]

References

- 1. Cefoperazone | C25H27N9O8S2 | CID 44187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cefoperazone Sodium? [synapse.patsnap.com]

- 5. Cefoperazone response (Concept Id: CN297718) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 6. Affinity of cefoperazone for penicillin-binding proteins: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Cefoperazone+sulbactam: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 10. Model-Informed Drug Development of New Cefoperazone Sodium and Sulbactam Sodium Combination (3:1): Pharmacokinetic/Pharmacodynamic Analysis and Antibacterial Efficacy Against Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro antimicrobial activity of cefoperazone-sulbactam combinations against 554 clinical isolates including a review and beta-lactamase studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of cefoperazone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Pharmacokinetics of a new cephalosporin, cefoperazone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. orientjchem.org [orientjchem.org]

- 18. sphinxsai.com [sphinxsai.com]

- 19. Multicenter clinical trial of cefoperazone sodium in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Clinical studies of cefoperazone in pediatric field (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cefoperazone: an analysis of results in the pediatric population from a post-marketing surveillance study in hospitalized patients. The Cefoperazone Collaborative Post-marketing Surveillance Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cefoperazone/sulbactam - Wikipedia [en.wikipedia.org]

In Vitro Activity of Cefoperazone Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of cefoperazone (B1668861), a third-generation cephalosporin (B10832234) antibiotic, against a range of clinically significant bacterial isolates. The data presented is collated from various scientific studies and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document focuses on quantitative measures of susceptibility, detailed experimental protocols, and the underlying mechanisms of action.

Executive Summary

Cefoperazone demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Its efficacy is significantly enhanced when combined with sulbactam (B1307), a β-lactamase inhibitor.[2][3] Sulbactam's primary role is to irreversibly bind to and inactivate β-lactamase enzymes, thereby protecting cefoperazone from degradation by resistant bacteria.[2] This combination, often available as cefoperazone/sulbactam, restores the activity of cefoperazone against many β-lactamase-producing strains, making it a valuable agent in treating various infections.[2][4] This guide will delve into the specific in vitro data, the methodologies used to obtain this data, and the molecular interactions that govern its antimicrobial effect.

Quantitative In Vitro Susceptibility Data

The in vitro activity of an antimicrobial agent is primarily assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for cefoperazone and cefoperazone/sulbactam against various clinical isolates from several studies. The data is presented as MIC50 and MIC90, which represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Cefoperazone/Sulbactam against Multidrug-Resistant Organisms (MDROs) [5]

| Organism (Number of Isolates) | Drug/Ratio | MIC50 (mg/L) | MIC90 (mg/L) |

| ESBL-producing Escherichia coli (n=58) | Cefoperazone | >64 | >64 |

| Sulbactam | 8 | 32 | |

| Cefoperazone/Sulbactam (2:1) | 8 | 32 | |

| Cefoperazone/Sulbactam (1:1) | 4 | 16 | |

| Cefoperazone/Sulbactam (1:2) | 4 | 8 | |

| ESBL-producing Klebsiella pneumoniae (n=58) | Cefoperazone | 64 | >64 |

| Sulbactam | 8 | 32 | |

| Cefoperazone/Sulbactam (2:1) | 16 | 64 | |

| Cefoperazone/Sulbactam (1:1) | 8 | 32 | |

| Cefoperazone/Sulbactam (1:2) | 8 | 16 | |

| Carbapenem-resistant Enterobacteriaceae (n=57) | Cefoperazone | >64 | >64 |

| Sulbactam | 8 | >64 | |

| Cefoperazone/Sulbactam (2:1) | 32 | >64 | |

| Cefoperazone/Sulbactam (1:1) | 16 | >64 | |

| Cefoperazone/Sulbactam (1:2) | 16 | >64 | |

| Carbapenem-resistant Pseudomonas aeruginosa (n=49) | Cefoperazone | >64 | >64 |

| Sulbactam | 32 | >64 | |

| Cefoperazone/Sulbactam (2:1) | >64 | >64 | |

| Cefoperazone/Sulbactam (1:1) | >64 | >64 | |

| Cefoperazone/Sulbactam (1:2) | >64 | >64 | |

| Carbapenem-resistant Acinetobacter baumannii (n=122) | Cefoperazone | >64 | >64 |

| Sulbactam | 4 | 16 | |

| Cefoperazone/Sulbactam (2:1) | 16 | 64 | |

| Cefoperazone/Sulbactam (1:1) | 8 | 32 | |

| Cefoperazone/Sulbactam (1:2) | 4 | 16 |

Table 2: Susceptibility of Cefoperazone-Resistant Gram-Negative Bacilli to Cefoperazone/Sulbactam [6]

| Organism | % Susceptible to Cefoperazone/Sulbactam (at ≤8 mg/L Sulbactam) |

| Klebsiella spp. | 82% |

| Escherichia coli | 100% |

| Enterobacter spp. | 100% |

| Pseudomonas aeruginosa | 33% |

| Pseudomonas spp. | 67% |

| Acinetobacter spp. | 62% |

Experimental Protocols

The determination of in vitro antimicrobial activity is performed using standardized methods to ensure reproducibility and comparability of results. The most common methods are broth microdilution and agar (B569324) dilution.

Minimum Inhibitory Concentration (MIC) Determination

a) Broth Microdilution Method [5]

-

Preparation of Antimicrobial Solutions: Stock solutions of cefoperazone and sulbactam are prepared in a suitable solvent. Serial twofold dilutions of the antimicrobial agents are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. A suspension of the bacterial culture is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

b) Agar Dilution Method [7][8]

-

Preparation of Antimicrobial Plates: Serial twofold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared. This is further diluted, and a standardized volume is applied to the surface of the agar plates using a multipoint inoculator.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

-

Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a single colony or a faint haze.

Quality Control

For all susceptibility testing, quality control is performed using reference strains as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9] For cefoperazone-sulbactam, Acinetobacter calcoaceticus subsp. anitratus ATCC 43498 can be used to monitor the sulbactam component.[9]

Visualization of Key Processes

Antimicrobial Susceptibility Testing Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Mechanism of Action of Cefoperazone and Synergy with Sulbactam

Cefoperazone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10][11] Sulbactam's role is to protect cefoperazone from enzymatic degradation.[2] The diagram below illustrates this synergistic relationship.

Caption: Synergistic Mechanism of Cefoperazone and Sulbactam.

Conclusion

The in vitro data strongly support the continued use of cefoperazone, particularly in combination with sulbactam, for the treatment of infections caused by a wide range of bacterial pathogens. The addition of sulbactam significantly enhances the activity of cefoperazone against many resistant strains, especially those producing β-lactamases.[3][12] The methodologies for assessing in vitro activity are well-established and provide a reliable means of predicting clinical efficacy. For researchers and drug development professionals, understanding the nuances of susceptibility testing and the mechanisms of action and resistance is crucial for the development of new antimicrobial strategies and the effective use of existing agents.

References

- 1. Cefoperazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. nbinno.com [nbinno.com]

- 3. The cefoperazone-sulbactam combination. In vitro qualities including beta-lactamase stability, antimicrobial activity, and interpretive criteria for disk diffusion tests. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Appropriate composites of cefoperazone–sulbactam against multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-vitro activity of cefoperazone-sulbactam combination against cefoperazone resistant clinical isolates in a Malaysian general hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro activity of cefoperazone-sulbactam combinations against cefoperazone-resistant clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Criteria for disk susceptibility tests and quality control guidelines for the cefoperazone-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Cefoperazone Sodium? [synapse.patsnap.com]

- 11. Cefoperazone | C25H27N9O8S2 | CID 44187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. In vitro antimicrobial activity of cefoperazone-sulbactam combinations against 554 clinical isolates including a review and beta-lactamase studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefoperazone's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the third-generation cephalosporin (B10832234) antibiotic, cefoperazone (B1668861), and its primary bacterial targets, the penicillin-binding proteins (PBPs). A comprehensive understanding of this binding is critical for elucidating its mechanism of action, spectrum of activity, and the development of novel antibacterial agents. This document details cefoperazone's PBP binding profile, the downstream consequences of this interaction, and the experimental methodologies used to characterize these molecular events.

Introduction: The Critical Role of Penicillin-Binding Proteins

Cephalosporins, a cornerstone of antibacterial therapy, exert their bactericidal effects by disrupting the synthesis of the bacterial cell wall.[1] The primary molecular targets of these β-lactam antibiotics are a group of enzymes known as penicillin-binding proteins (PBPs).[1] PBPs are essential for the final stages of peptidoglycan biosynthesis, a process vital for maintaining the structural integrity of the bacterial cell wall.[1] By binding to and inactivating these enzymes, cephalosporins like cefoperazone inhibit the cross-linking of peptidoglycan chains, leading to a weakened cell wall, and ultimately, cell lysis and bacterial death.[2][3] The specific affinity of a cephalosporin for different PBPs dictates its antibacterial spectrum and potency.[1]

Mechanism of Action: Covalent Inhibition of PBPs

The bactericidal action of cefoperazone is initiated by its binding to essential PBPs located in the bacterial periplasmic space. The core of this interaction lies in the strained β-lactam ring of the cefoperazone molecule. An active site serine residue within the PBP attacks this ring, leading to its opening and the formation of a stable, covalent acyl-enzyme complex. This acylation effectively inactivates the PBP, preventing it from carrying out its crucial role in cell wall synthesis.

Cefoperazone's Penicillin-Binding Protein Profile

Cefoperazone exhibits differential binding affinities for various PBPs in different bacterial species. This selective binding is a key determinant of its spectrum of activity.

Escherichia coli

In Escherichia coli, cefoperazone demonstrates a strong preference for PBP-3, which is primarily involved in cell division.[4][5] This high affinity for PBP-3 is consistent with the observed morphological changes in E. coli upon exposure to cefoperazone, namely the formation of long, filamentous cells due to the inhibition of septation.[2][4]

| Penicillin-Binding Protein (PBP) | Binding Affinity (Qualitative) | Reference |

| PBP-3 | High | [4][5] |

| PBP-1Bs | High | [4][5] |

| PBP-2 | High | [4][5] |

| PBP-1A | High | [4][5] |

| PBP-4 | Low | [4][5] |

| PBP-5 | Low | [4][5] |

| PBP-6 | Low | [4][5] |

| Note: Specific IC50 or Ki values for cefoperazone binding to E. coli PBPs are not consistently reported in the reviewed literature. |

Pseudomonas aeruginosa

Similar to its activity in E. coli, cefoperazone also shows a high affinity for PBP-3 in Pseudomonas aeruginosa, correlating with the induction of filamentous cell morphology.[2][4]

| Penicillin-Binding Protein (PBP) | Binding Affinity (Qualitative) | Reference |

| PBP-3 | High | [2][4] |

| PBP-1A | High | [2][4] |

| PBP-1B | High | [2][4] |

| PBP-2 | High | [2][4] |

| PBP-4 | High | [2][4] |

| Note: Specific IC50 or Ki values for cefoperazone binding to P. aeruginosa PBPs are not consistently reported in the reviewed literature. |

Staphylococcus aureus

In methicillin-resistant Staphylococcus aureus (MRSA), cefoperazone has been shown to bind to PBP2a, albeit with a relatively high IC50 of 190 mg/L, indicating lower affinity compared to its targets in Gram-negative bacteria.[1]

| Penicillin-Binding Protein (PBP) | 50% Inhibitory Concentration (IC50) | Reference |

| PBP2a (MRSA) | 190 mg/L | [1] |

Consequences of Cefoperazone-PBP Binding

The binding of cefoperazone to PBPs initiates a cascade of events that ultimately leads to bacterial cell death. The primary consequence is the inhibition of peptidoglycan synthesis, which compromises the structural integrity of the cell wall.[2] In actively growing bacteria, this disruption results in the inability to withstand internal osmotic pressure, leading to cell lysis.[1] The specific morphological changes observed, such as filamentation in E. coli and P. aeruginosa, are a direct result of the preferential binding of cefoperazone to PBPs involved in cell division, like PBP-3.[4]

Experimental Protocols for PBP Binding Analysis

The affinity of cefoperazone for various PBPs is experimentally determined primarily through competition assays. These assays measure the ability of cefoperazone to compete with a labeled β-lactam for binding to PBPs.

PBP Competition Assay using Radiolabeled Penicillin

This classic method utilizes a radiolabeled penicillin, such as [3H]penicillin, to quantify the binding of an unlabeled competitor like cefoperazone.

Methodology:

-

Bacterial Membrane Preparation:

-

Cultivate the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Lyse the cells using methods such as sonication or French press.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

-

Competition Assay:

-

Incubate the prepared bacterial membranes with varying concentrations of cefoperazone for a predetermined time to allow for binding to the PBPs.

-

Add a fixed, saturating concentration of radiolabeled penicillin (e.g., [3H]penicillin) to the mixture and incubate further. The radiolabeled penicillin will bind to any PBPs not occupied by cefoperazone.

-

-

Separation and Detection:

-

Terminate the binding reaction by adding a sample buffer and boiling.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the radiolabeled PBPs using fluorography or autoradiography.

-

-

Data Analysis:

-

Quantify the intensity of the bands corresponding to each PBP using densitometry.

-

The concentration of cefoperazone that inhibits 50% of the binding of the radiolabeled penicillin is determined as the IC50 value. A lower IC50 value signifies a higher binding affinity.

-

PBP Competition Assay using Fluorescent Penicillin (Bocillin FL)

This method offers a non-radioactive alternative to the traditional assay, using a fluorescently labeled penicillin derivative, Bocillin FL.

Methodology:

-

Bacterial Cell Preparation:

-

Grow bacterial cells to the exponential phase.

-

Harvest and wash the cells with phosphate-buffered saline (PBS), pH 7.4.

-

-

Competition Assay in Whole Cells:

-

Resuspend the cells in PBS containing a range of concentrations of cefoperazone.

-

Incubate at room temperature for approximately 30 minutes to allow cefoperazone to bind to the PBPs.

-

Wash the cells to remove unbound cefoperazone.

-

Resuspend the cells in PBS containing a fixed concentration of Bocillin FL and incubate for about 10 minutes.

-

-

Sample Preparation and Electrophoresis:

-

Wash the cells to remove unbound Bocillin FL.

-

Lyse the cells (e.g., with lysozyme).

-

Separate the proteins by SDS-PAGE.

-

-

Visualization and Quantification:

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of cefoperazone.

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Calculate the IC50 value by plotting the percentage of Bocillin FL binding against the concentration of cefoperazone.

-

Thermal Shift Assay (TSA)

A thermal shift assay can be employed to assess the stabilizing effect of cefoperazone binding on a purified PBP. Ligand binding often increases the thermal stability of a protein.

Methodology:

-

Protein and Ligand Preparation:

-

Use a purified preparation of the target PBP.

-

Prepare a solution of cefoperazone at a known concentration.

-

-

Assay Setup:

-

In a multiwell plate, mix the purified PBP with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Add either cefoperazone or a buffer control to the wells.

-

-

Thermal Denaturation:

-

Use a real-time PCR instrument to gradually increase the temperature of the plate.

-

Monitor the fluorescence of the dye in real-time. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

A significant increase in the Tm of the PBP in the presence of cefoperazone indicates a stabilizing interaction, confirming binding.

-

Conclusion

Cefoperazone's antibacterial efficacy is fundamentally linked to its specific binding affinities for essential penicillin-binding proteins in susceptible bacteria. Its high affinity for PBP-3 in Gram-negative pathogens like E. coli and P. aeruginosa underscores its mechanism of inducing filamentation and subsequent cell death. The experimental protocols detailed herein provide robust frameworks for quantifying these critical molecular interactions. A thorough understanding of the cefoperazone-PBP binding profile is invaluable for optimizing its clinical use and for guiding the rational design of future β-lactam antibiotics to overcome emerging resistance.

References

- 1. β-lactam Resistance in Pseudomonas aeruginosa: Current Status, Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity of cefoperazone for penicillin-binding proteins: Full Paper PDF & Summary | Bohrium [bohrium.com]